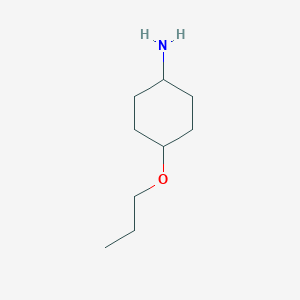

4-propoxycyclohexan-1-amine, Mixture of diastereomers

Description

4-Propoxycyclohexan-1-amine is a cyclohexane derivative featuring a propoxy substituent at the 4-position and an amine group at the 1-position. As a mixture of diastereomers, its stereochemistry arises from the spatial arrangement of substituents on the cyclohexane ring, leading to distinct physicochemical and biological properties. Diastereomers differ in physical characteristics (e.g., solubility, melting points) and chromatographic behavior, necessitating advanced analytical methods for separation and characterization . The compound’s synthesis typically involves transaminase-catalyzed reactions or chiral resolution techniques, which yield mixtures requiring further purification . Its structural complexity makes it a valuable candidate for comparative studies with related cyclohexane-based amines.

Properties

IUPAC Name |

4-propoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-7-11-9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUBANKASMUHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312757 | |

| Record name | 4-Propoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-50-1, 412356-51-5 | |

| Record name | 4-Propoxycyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxycyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-propoxycyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-propoxycyclohexanone using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the Leuckart reaction, where 4-propoxycyclohexanone is reacted with formamide and formic acid under heating conditions .

Industrial Production Methods

In industrial settings, the production of 4-propoxycyclohexan-1-amine often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as ruthenium or palladium on carbon are commonly used to facilitate the hydrogenation steps . The use of non-noble metal catalysts and green solvents like isopropanol has also been explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-propoxycyclohexan-1-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acid chlorides, and sulfonyl chlorides under basic or neutral conditions

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: N-alkylated amines, amides, and sulfonamides

Scientific Research Applications

4-propoxycyclohexan-1-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-propoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins . The propoxy group may enhance the lipophilicity of the compound, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chromatographic Separation Efficiency

- Chiralcel-OD-H columns resolve RS/SR diastereomers (e.g., azulene diols) with higher resolution (Rf = 8.1, α = 7.8) compared to RR/SS pairs (Rf = 3.4, α = 2.4), attributed to polarity differences .

- Radio-HPLC enables quantification of diastereomers in biodistribution studies, as demonstrated for peptide tracers, where tumor uptake varied significantly between diastereomers (e.g., 44% efficiency for tumor vs. 90.5% for blood) .

By comparison, silica gel chromatography effectively separates cis/trans diastereomers (e.g., HIF-2α inhibitors) with a 3:1 ratio, though efficiency depends on substituent bulkiness .

Analytical Challenges in Characterization

- Circular Dichroism (CD) and ECD Spectroscopy : Used to distinguish diastereomers when polarimetry fails (e.g., azulene diols with strong light absorption at 589 nm) . Theoretical ECD spectra often correlate moderately with experimental data, aiding configurational assignments .

- NMR and X-ray Crystallography: Critical for resolving conflicting stereochemical assignments, as seen in dSp diastereomers, where NOESY-NMR and TDDFT calculations initially yielded opposite conclusions .

Industrial and Preclinical Relevance

- Tracer Selection : Radio-HPLC-guided diastereomer selection minimizes preclinical animal use by identifying candidates with optimal biodistribution (e.g., tumor-selective uptake) .

- Catalyst Design : Copper catalysts enable stereocontrolled synthesis of diastereomerically complex natural products (e.g., isopsychotridines), highlighting scalability challenges shared with 4-propoxycyclohexan-1-amine .

Biological Activity

4-Propoxycyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which may exhibit varying biological properties and mechanisms of action. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for 4-propoxycyclohexan-1-amine is . It features a cyclohexane ring substituted with a propoxy group and an amine functional group. The presence of multiple stereocenters in the diastereomeric mixture can influence its pharmacological properties significantly.

| Property | Value |

|---|---|

| Molecular Weight | 155.25 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antimicrobial Properties

Research indicates that 4-propoxycyclohexan-1-amine exhibits antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of 4-propoxycyclohexan-1-amine has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways. For instance, it has been noted to affect the expression of genes involved in cell cycle regulation and apoptosis.

The mechanism of action for 4-propoxycyclohexan-1-amine likely involves its interaction with various molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Nature Communications, researchers evaluated the antimicrobial efficacy of various compounds, including 4-propoxycyclohexan-1-amine. The results demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical practice .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the effects of this compound on human cancer cell lines. The study found that treatment with 4-propoxycyclohexan-1-amine resulted in reduced viability and increased apoptosis in breast cancer cells. The researchers concluded that further exploration into its use as a chemotherapeutic agent is warranted.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-propoxycyclohexan-1-amine, it is beneficial to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 4-Aminobenzamide | Moderate | Low | Lacks cyclohexane structure |

| 2-Amino-2-phenylpropanenitrile | High | Moderate | Different functional groups |

| 4-Propyloxyphenylamine | Low | High | Similar amine structure, different activity profile |

Q & A

Q. What are the standard methods for separating diastereomers of 4-propoxycyclohexan-1-amine?

Diastereomer separation typically employs chromatography (e.g., HPLC, column chromatography) or crystallization. For instance, fractional crystallization is effective when one diastereomer crystallizes preferentially from a mixture, as demonstrated in cycloadduct syntheses where X-ray diffraction confirmed the structure of the crystallized isomer . Chiral stationary-phase HPLC is recommended for non-crystallizable mixtures, with solvent systems optimized based on polarity differences between diastereomers .

Q. How can diastereomeric mixtures be characterized structurally?

Key techniques include:

- NMR spectroscopy : Distinct splitting patterns in - or -NMR differentiate diastereomers due to varying spatial arrangements (e.g., cyclohexane ring conformers) .

- X-ray crystallography : Resolves absolute configurations when single crystals are obtainable .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, though stereochemical details require complementary methods .

Q. What synthetic strategies yield 4-propoxycyclohexan-1-amine as a diastereomer mixture?

Diastereomer formation often arises from:

- Stereochemical flexibility in intermediates : For example, azomethine ylides adopting reactive conformations during cycloadditions, leading to mixtures .

- Multi-step reactions : Incomplete stereocontrol at cyclohexane ring substituents (e.g., propoxy or amine groups) during alkylation/amination steps .

- Catalyst limitations : Non-stereoselective catalysts in key steps (e.g., amine functionalization) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence diastereomer ratios?

- Solvent polarity : Polar solvents (e.g., THF) stabilize transition states favoring specific diastereomers. In Ir-catalyzed allylic substitutions, solvent choice altered diastereomer ratios from 60:40 (benzene) to 90:10 (CHCl) .

- Catalyst design : Chiral ligands (e.g., BIPHEP vs. BINAP in Ru complexes) modulate diastereoselectivity by stabilizing specific coordination geometries .

- Temperature : Lower temperatures may favor kinetic control, trapping less stable diastereomers .

Q. How can computational methods resolve contradictions in bioactivity data for diastereomer mixtures?

- Molecular docking : Predicts binding affinities of individual diastereomers to target proteins, even if experimental separation is impractical (e.g., cephalosporin progenitors with similar PBP affinities) .

- MD simulations : Assess conformational stability of diastereomers in biological environments, explaining differences in membrane permeability or enzyme interactions .

Q. What strategies mitigate challenges in biological assays using diastereomer mixtures?

- Enantiomerically pure controls : Compare mixture activity against isolated diastereomers to identify dominant bioactive forms .

- Serum stability assays : Test resistance to enzymatic degradation (e.g., proteases), as diastereomers often exhibit enhanced stability compared to all-L peptides .

- Hemolysis profiling : Prioritize diastereomers with low hemolytic activity for in vivo studies .

Q. How do structural modifications alter diastereomer stability or reactivity?

- Steric hindrance : Bulky substituents (e.g., 4-fluorophenoxy) restrict cyclohexane ring flipping, reducing diastereomer interconversion .

- Protecting groups : Temporary groups (e.g., MOM ethers) can stabilize reactive intermediates, enabling selective functionalization .

- Ring strain : Distorted aromatic systems (e.g., paracyclophanes) favor specific diastereomers during ring-opening metathesis .

Methodological Considerations

Q. How to address discrepancies in diastereomer ratios between synthetic batches?

- Quality control (QC) protocols : Implement HPLC tracking with internal standards for batch consistency .

- Reaction monitoring : Use in situ techniques (e.g., FTIR, -NMR) to detect intermediates influencing diastereomer formation .

- Purification logs : Document crystallization conditions (solvent, cooling rates) to replicate successful separations .

Q. What analytical pitfalls arise when working with inseparable diastereomers?

- Overlapping signals : Use 2D NMR (e.g., NOESY) to resolve spatially proximate protons in complex mixtures .

- Misinterpreted MS data : Combine high-resolution MS with ion mobility spectrometry to distinguish isobaric species .

- Crystallization failures : Explore alternative solvents or seeding techniques if initial attempts yield amorphous solids .

Advanced Experimental Design

Q. How to optimize catalytic systems for diastereoselective synthesis?

- Ligand screening : Test chiral phosphine/amine ligands (e.g., BIPHEP derivatives) to enhance stereocontrol in metal-catalyzed steps .

- Additive effects : Evaluate Lewis acids (e.g., Mg(OTf)) to stabilize reactive intermediates and improve selectivity .

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired pathways (e.g., shorter times for kinetic products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.